![molecular formula C14H16N2O3S B2574125 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide CAS No. 2415490-92-3](/img/structure/B2574125.png)
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide, also known as TPCA-1, is a chemical compound that has been extensively studied for its potential use in scientific research. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key signaling pathway involved in inflammation, immune response, and cell survival.
Mécanisme D'action
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide works by inhibiting the NF-κB pathway, which is a key signaling pathway involved in inflammation, immune response, and cell survival. By inhibiting this pathway, 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide can reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide has been shown to induce cell death in cancer cells by promoting apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide in lab experiments is its potency as an NF-κB inhibitor. However, one limitation is that 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide is a relatively complex molecule to synthesize, which may limit its availability and use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide in scientific research. One potential direction is the development of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide and its potential use in combination therapies with other drugs.
In conclusion, 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, the future directions for the use of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide in scientific research are promising.
Méthodes De Synthèse
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-11(7-16-12(18)1-2-13(16)19)15-9-14(4-5-14)10-3-6-20-8-10/h3,6,8H,1-2,4-5,7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEBJAGUTJMRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



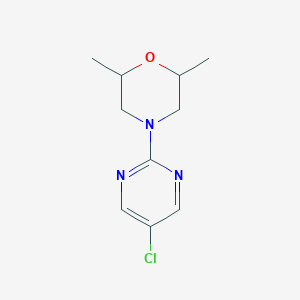
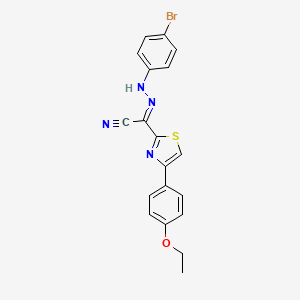
![5-[(3-Bromophenyl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B2574046.png)
![2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide](/img/structure/B2574047.png)
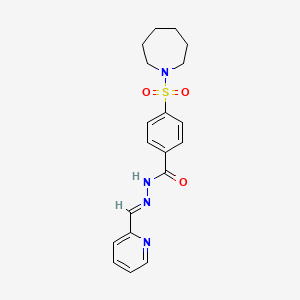
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2574052.png)
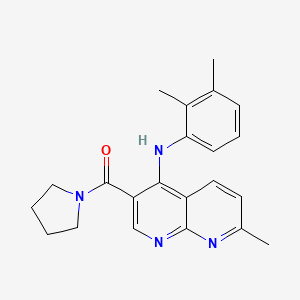

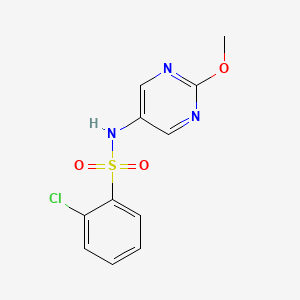

![N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2574061.png)
![[(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride](/img/structure/B2574063.png)